molecular formula C6H14BrN B1610503 (2S)-1-Bromo-4-methylpentan-2-amine CAS No. 74605-21-3

(2S)-1-Bromo-4-methylpentan-2-amine

Cat. No.: B1610503
CAS No.: 74605-21-3
M. Wt: 180.09 g/mol
InChI Key: IZIKWFKRKGNEEJ-LURJTMIESA-N
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Description

(2S)-1-Bromo-4-methylpentan-2-amine is an organic compound with a chiral center, making it an enantiomerically pure substance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-Bromo-4-methylpentan-2-amine typically involves the bromination of 4-methylpentan-2-amine. One common method is to react 4-methylpentan-2-amine with a brominating agent such as hydrobromic acid (HBr) or phosphorus tribromide (PBr3) under controlled conditions to introduce the bromine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise reaction conditions, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-Bromo-4-methylpentan-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction can lead to the formation of the corresponding amine without the bromine atom.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

    Substitution: Formation of 4-methylpentan-2-ol or 4-methylpentan-2-amine.

    Oxidation: Formation of 4-methylpentan-2-one or 4-methylpentanal.

    Reduction: Formation of 4-methylpentan-2-amine.

Scientific Research Applications

(2S)-1-Bromo-4-methylpentan-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-1-Bromo-4-methylpentan-2-amine involves its interaction with various molecular targets, including enzymes and receptors. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The amine group can form hydrogen bonds, further stabilizing interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-Chloro-4-methylpentan-2-amine: Similar structure but with a chlorine atom instead of bromine.

    (2S)-1-Iodo-4-methylpentan-2-amine: Similar structure but with an iodine atom instead of bromine.

    (2S)-1-Fluoro-4-methylpentan-2-amine: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

(2S)-1-Bromo-4-methylpentan-2-amine is unique due to the specific properties imparted by the bromine atom, such as its size, electronegativity, and ability to participate in halogen bonding. These properties can influence the compound’s reactivity and interactions with biological targets, making it distinct from its chloro, iodo, and fluoro analogs.

Properties

IUPAC Name

(2S)-1-bromo-4-methylpentan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14BrN/c1-5(2)3-6(8)4-7/h5-6H,3-4,8H2,1-2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIKWFKRKGNEEJ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CBr)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CBr)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00519829
Record name (2S)-1-Bromo-4-methylpentan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00519829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74605-21-3
Record name 2-Pentanamine, 1-bromo-4-methyl-, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74605-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-1-Bromo-4-methylpentan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00519829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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